1-(7-methoxy-1-benzofuran-5-yl)propan-2-amine hydrochloride
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Overview
Description
1-(7-Methoxy-1-benzofuran-5-yl)propan-2-amine hydrochloride is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a methoxy group at the 7th position of the benzofuran ring and an amine group attached to a propan-2-amine side chain. It is commonly used in various scientific research fields due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-methoxy-1-benzofuran-5-yl)propan-2-amine hydrochloride typically involves several steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Methoxylation: Introduction of the methoxy group at the 7th position is achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Attachment of the Propan-2-amine Side Chain: This step involves the reaction of the benzofuran derivative with a suitable amine precursor, often through reductive amination or other amine-forming reactions.
Formation of the Hydrochloride Salt: The final step is the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures is crucial in industrial settings to maintain consistency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzofuran ring or the amine group, potentially leading to the formation of dihydrobenzofuran derivatives or secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products:
Oxidation: Hydroxylated benzofuran derivatives.
Reduction: Dihydrobenzofuran derivatives or secondary amines.
Substitution: Benzofuran derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
1-(7-Methoxy-1-benzofuran-5-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(7-methoxy-1-benzofuran-5-yl)propan-2-amine hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
1-(1-Benzofuran-5-yl)propan-2-amine hydrochloride: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
7-Methoxy-1-benzofuran-2-amine: Similar structure but with the amine group directly attached to the benzofuran ring.
Uniqueness: 1-(7-Methoxy-1-benzofuran-5-yl)propan-2-amine hydrochloride is unique due to the specific positioning of the methoxy group and the propan-2-amine side chain, which confer distinct chemical properties and potential biological activities compared to its analogs.
Properties
CAS No. |
2763754-76-1 |
---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
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